lithium;dihydrogen phosphate

Proton conductor Solid electrolyte High-temperature electrolysis

LiH₂PO₄ delivers superprotonic conductivity (0.48 S·cm⁻¹ at 225°C) unattainable with Li₃PO₄ or Li₂HPO₄, enabling high-temperature water electrolysis (200–350°C) and robust cathode-electrolyte interphase formation in dual-ion batteries (80.7% capacity retention after 10,000 cycles). As a perovskite solar cell additive, it boosts PCE to 24.11%. Its acidic nature (pKa ≈2.12) provides unique interfacial bonding critical for cathode coatings. Insist on genuine LiH₂PO₄ where mobile proton conduction and acidic phosphate chemistry are performance-critical. Available in ≥99% purity with full Certificate of Analysis.

Molecular Formula H2LiO4P
Molecular Weight 104.0 g/mol
Cat. No. B7801781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;dihydrogen phosphate
Molecular FormulaH2LiO4P
Molecular Weight104.0 g/mol
Structural Identifiers
SMILES[Li+].OP(=O)(O)[O-]
InChIInChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1
InChIKeySNKMVYBWZDHJHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Dihydrogen Phosphate (LiH2PO4) Technical Overview: Key Physicochemical Properties and Industrial Significance


Lithium dihydrogen phosphate (LiH₂PO₄, CAS 13453-80-0), also known as lithium phosphate monobasic, is an inorganic phosphate salt with a molecular weight of 103.93 g/mol [1]. This white crystalline powder exhibits a density of 2.5 g/cm³ and demonstrates high water solubility, with a solubility of 126 g per 100 mL at 0 °C [1]. The compound crystallizes in an orthorhombic system with space group Pna2₁, featuring a three-dimensional network of PO₄ tetrahedra linked via hydrogen bonds that facilitate proton conduction . LiH₂PO₄ is thermally stable, decomposing above approximately 224 °C into lithium metaphosphate (LiPO₃) and water [2]. Its primary industrial applications include serving as a precursor for lithium iron phosphate (LiFePO₄) cathode materials, as a solid electrolyte in high-temperature proton conductors, and as an additive for various electrochemical systems [2].

Why Generic Lithium Phosphate Substitution Fails: Critical Performance Gaps in Electrochemical Applications


While lithium phosphate (Li₃PO₄) and dilithium hydrogen phosphate (Li₂HPO₄) share the same elemental composition, their distinct protonation states confer vastly different physicochemical and electrochemical properties that preclude direct substitution in critical applications. LiH₂PO₄ exhibits superprotonic conductivity reaching 0.48 S·cm⁻¹ at 225 °C [1], a property not observed in the more basic Li₃PO₄, which is poorly soluble in water and lacks the mobile proton necessary for such high conductivity [2]. Furthermore, the acidic nature of LiH₂PO₄ (pKa ≈ 2.12) enables unique interfacial interactions, such as enhanced bonding with binders in cathode coatings and the formation of conformal protective layers . These distinctions mean that substituting LiH₂PO₄ with a cheaper, more basic analog in applications like high-temperature electrolysis, cathode surface modification, or perovskite solar cell additives will result in a complete loss of the desired performance characteristics.

Lithium Dihydrogen Phosphate (LiH2PO4) Quantitative Performance Evidence: A Comparator-Based Analysis


Superprotonic Conductivity at 225°C vs. Standard Phosphate Electrolytes

Lithium dihydrogen phosphate (LiH₂PO₄) demonstrates superprotonic conductivity of 0.48 S·cm⁻¹ at 225 °C in sealed conductivity cells [1]. This performance is directly compared to the baseline electrical conductivity of the LiH₂PO₄–LiPO₃ system, where the addition of LiPO₃ modifies the conductivity profile. Pure LiH₂PO₄ achieves this high conductivity in its disordered solid and molten states, enabling its use as a high-temperature proton-conducting electrolyte for water electrolysis [1]. The superprotonic phase transition is further characterized by conductivity measurements showing 3×10⁻² S·cm⁻¹ at 451 K (178 °C) and 1.2×10⁻¹ S·cm⁻¹ at 469 K (196 °C) in polycrystalline samples [2].

Proton conductor Solid electrolyte High-temperature electrolysis

Enhanced Cathode Cycle Life in Dual-Ion Batteries: LiH₂PO₄ vs. Li₂HPO₄ and Li₃PO₄ Coatings

In a direct head-to-head comparison of pH-dependent phosphate coatings on natural graphite cathodes for dual-ion batteries, the acidic LiH₂PO₄ coating enabled exceptional capacity retention of 80.7% after 10,000 cycles at 2 C . This performance was directly attributed to the formation of a conformal coating layer that suppresses electrolyte decomposition and enhances mechanical strength through strong bonding with the binder . The study directly compared LiH₂PO₄ with Li₂HPO₄ and Li₃PO₄ coatings, with the acidic LiH₂PO₄ demonstrating superior interfacial properties .

Cathode coating Dual-ion battery Cycle stability

Perovskite Solar Cell Efficiency Enhancement via LiH₂PO₄ Additive

Incorporating LiH₂PO₄ as a multifunctional precursor additive in inverted perovskite solar cells (PSCs) achieved a champion power conversion efficiency (PCE) of 24.11% [1]. This represents a significant improvement over the baseline PCE of 22.5% for control devices without the additive, as reported in the same study [1]. The efficiency gain is attributed to LiH₂PO₄'s dual-action mechanism: promoting highly (100)-textured grain growth and passivating deep-level defects, while simultaneously inducing a favorable energy band reconstruction that suppresses non-radiative recombination and eliminates the charge extraction barrier [1].

Perovskite solar cells Defect passivation Energy band alignment

Thermal Stability and Decomposition Behavior: LiH₂PO₄ vs. Other Lithium Phosphates

Lithium dihydrogen phosphate exhibits a distinct thermal decomposition pathway, melting at approximately 224 °C and remaining stable up to 360 °C in the presence of sufficient humidity [1]. This contrasts with the thermal behavior of Li₃PO₄, which has a melting point of 837 °C and does not undergo a similar proton-conducting phase transition . The lower decomposition temperature of LiH₂PO₄ is advantageous for applications requiring moderate-temperature processing or where the formation of lithium metaphosphate (LiPO₃) is desired [1].

Thermal stability Decomposition temperature Phase transition

Optimal Application Scenarios for Lithium Dihydrogen Phosphate (LiH2PO4) Based on Validated Performance Data


High-Temperature Proton-Conducting Electrolyte for Water Electrolysis

Utilize LiH₂PO₄ as a solid or molten electrolyte in water electrolysis systems operating between 200 °C and 350 °C. Its superprotonic conductivity of 0.48 S·cm⁻¹ at 225 °C and stability up to 360 °C under humid conditions enable efficient hydrogen production at elevated temperatures, where traditional polymer electrolyte membranes fail [1][2]. This is supported by direct demonstration of water splitting at ~225 °C and ~4.2 bar using Pt/W electrodes [1].

Cathode Surface Coating for Ultra-Long Cycle Life Dual-Ion Batteries

Employ LiH₂PO₄ as a conformal coating material for graphite cathodes in dual-ion batteries operating at high voltages (up to 5.0 V). The acidic nature of LiH₂PO₄ (compared to Li₂HPO₄ or Li₃PO₄) enables the formation of a robust, mechanically stable cathode-electrolyte interphase that suppresses electrolyte decomposition and maintains 80.7% capacity after 10,000 cycles at 2 C .

Multifunctional Additive for High-Efficiency Inverted Perovskite Solar Cells

Incorporate LiH₂PO₄ as a precursor additive in the fabrication of inverted perovskite solar cells to enhance power conversion efficiency. The additive promotes (100)-textured grain growth, passivates deep-level defects, and induces favorable energy band reconstruction, resulting in a champion PCE of 24.11%—a 7% relative improvement over control devices [3].

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